An In-depth Technical Guide to the Mechanism of Action of Afuresertib (GSK2110183), the Parent Compound of GSK2110183 analog 1 hydrochloride
An In-depth Technical Guide to the Mechanism of Action of Afuresertib (GSK2110183), the Parent Compound of GSK2110183 analog 1 hydrochloride
Disclaimer: Information available in the public domain regarding "GSK2110183 analog 1 hydrochloride" is limited. This document provides a detailed technical overview of the well-characterized parent compound, Afuresertib (GSK2110183) . The mechanism of action and associated data presented herein pertain to Afuresertib and serve as a proximate reference for its structural analog.
Core Mechanism of Action
Afuresertib (also known as GSK2110183) is a potent, orally bioavailable, and selective pan-Akt kinase inhibitor.[1][2] It functions as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][3] The primary mechanism of action involves binding to the ATP-binding pocket of the Akt kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition of the PI3K/Akt signaling pathway leads to the suppression of tumor cell proliferation and the induction of apoptosis.[4] The activation of the PI3K/Akt pathway is a frequent event in tumorigenesis, and its dysregulation can contribute to resistance to various cancer therapies.[4]
Signaling Pathway
Afuresertib targets the PI3K/Akt signaling pathway, a critical regulator of cell survival, growth, proliferation, and metabolism. By inhibiting Akt, Afuresertib blocks the downstream signaling cascade that promotes cell survival and proliferation. This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately resulting in programmed cell death.
Caption: PI3K/Akt Signaling Pathway Inhibition by Afuresertib.
Quantitative Data
The inhibitory activity of Afuresertib against Akt isoforms and its effect on various cell lines are summarized below.
Table 1: In Vitro Inhibitory Activity of Afuresertib
| Target | Assay Type | Value | Reference |
| Akt1 | Ki | 0.08 nM | [1][5] |
| Akt2 | Ki | 2 nM | [1][5] |
| Akt3 | Ki | 2.6 nM | [1][5] |
| E17K AKT1 mutant | EC50 | 0.2 nM | [5][6] |
| Hematological Cell Lines | EC50 | < 1 µM (in 65% of lines) | [5][6] |
| Solid Tumor Cell Lines | EC50 | < 1 µM (in 21% of lines) | [5][6] |
| COLO205 Cells | IC50 | 0.009 µM | [5] |
Table 2: In Vivo Efficacy of Afuresertib in Xenograft Models
| Tumor Model | Dosage (Oral, Daily) | Tumor Growth Inhibition (TGI) | Reference |
| BT474 Breast Tumor Xenograft | 10 mg/kg | 8% | [2] |
| 30 mg/kg | 37% | [2] | |
| 100 mg/kg | 61% | [2] | |
| SKOV3 Ovarian Tumor Xenograft | 10 mg/kg | 23% | [2] |
| 30 mg/kg | 37% | [2] | |
| 100 mg/kg | 97% | [2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Filter Binding Assay)
This protocol determines the potency (Ki) of Afuresertib against Akt isoforms.
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Enzyme and Inhibitor Pre-incubation: A pre-mix of the Akt enzyme (0.1 nM AKT1, 0.7 nM AKT2, or 0.2 nM AKT3) and varying concentrations of Afuresertib is incubated for 1 hour.[5]
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Reaction Initiation: The enzyme-inhibitor mix is added to a solution containing GSKα peptide (Ac-KKGGRARTSS-FAEPG-amide) and [γ-33P] ATP to initiate the kinase reaction.[5]
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Reaction Termination: After 2 hours, the reaction is terminated.[5]
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Product Capture: The radiolabeled AKT peptide product is captured on a phospho-cellulose filter plate.[5]
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Quantification: The amount of radioactivity on the filter plate is measured to determine the extent of kinase inhibition at each Afuresertib concentration.
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Data Analysis: The Ki value is calculated from the dose-response curve.[5]
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Cell Proliferation Assay (CellTiter-Glo)
This protocol measures the effect of Afuresertib on the growth of cancer cell lines.
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Cell Seeding: Cancer cells are seeded in microplates at an appropriate density.
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Compound Treatment: Cells are treated with a range of concentrations of Afuresertib (e.g., 0-30 µM) or DMSO as a control.[5]
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Incubation: The plates are incubated for a specified period (e.g., 3 days).[5]
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Lysis and Luminescence Measurement: CellTiter-Glo reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
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Data Analysis: Cell growth is determined relative to the DMSO-treated controls. EC50 values are calculated from the resulting dose-response curves using a 4- or 6-parameter fitting algorithm.[5]
In Vivo Tumor Xenograft Studies
This protocol evaluates the anti-tumor efficacy of Afuresertib in animal models.
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Tumor Implantation: Human tumor cells (e.g., BT474 or SKOV3) are implanted into immunocompromised mice.[2]
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Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment Administration: Mice are randomized into groups and treated orally with either vehicle control or Afuresertib at various doses (e.g., 10, 30, or 100 mg/kg) daily for a specified duration (e.g., 21 days).[2]
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Tumor Measurement: Tumor volume is measured regularly throughout the study.
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Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group.[2]
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Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[2]
